4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole
Overview
Description
4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry and material science. The presence of both fluorine and piperidine moieties in its structure contributes to its distinct reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole typically involves the introduction of the fluorine atom and the piperidine ring onto a benzodiazole scaffold. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the benzodiazole ring. This can be achieved using reagents such as Selectfluor® under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale S_NAr reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the piperidine ring can improve the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-fluoropyridine: Another fluorinated heterocycle with similar electronic properties but different reactivity due to the absence of the piperidine ring.
2-fluorobenzodiazole: Shares the benzodiazole core but lacks the piperidine moiety, leading to different biological activities and applications.
Uniqueness
4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole is unique due to the combination of the fluorine atom and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug discovery and material science.
Properties
IUPAC Name |
4-fluoro-2-piperidin-4-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFSPTBWTWLOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(N2)C=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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